2-(6-Aminopyridin-2-yl)propan-2-ol
Description
Molecular Formula: C₈H₁₂N₂O Molecular Weight: 152.19 g/mol Structure: Features a pyridine ring substituted with an amino group at position 6 and a tertiary alcohol (propan-2-ol) at position 3 (see Figure 1). Key Properties:
- Storage: Requires protection from light, inert atmosphere, and room temperature .
- Safety Profile: Classified under GHS with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding dust inhalation and using protective equipment .
- Collision Cross-Section (CCS): Predicted CCS values for adducts range from 131.8 Ų ([M+H]⁺) to 143.2 Ų ([M+Na]⁺), critical for mass spectrometry applications .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(6-aminopyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H12N2O/c1-8(2,11)6-4-3-5-7(9)10-6/h3-5,11H,1-2H3,(H2,9,10) |
InChI Key |
SZAXGTZCBQFNBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural differences between 2-(6-Aminopyridin-3-yl)propan-2-ol and related pyridine derivatives:
Key Observations :
- Tertiary vs.
- Substituent Positioning: The 6-amino group in the target compound contrasts with 2-amino or 5,6-dimethoxy groups in analogs, influencing electronic properties and binding affinities.
Physical and Chemical Properties
Key Observations :
- The tertiary alcohol group in the target compound may enhance steric hindrance, reducing reactivity compared to primary alcohols or propargyl derivatives.
- The absence of methoxy groups (cf. 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol) simplifies the molecule but may limit π-stacking interactions in biological systems.
Key Observations :
- Both compounds require stringent handling due to respiratory and dermal irritation risks.
- The tertiary alcohol in the target compound may reduce volatility compared to smaller analogs like 2-Aminopyridin-3-ol.
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